PTZ-256
Overview
Description
PTZ-256, also known as 3-(10H-phenothiazin-10-yl)propane-1-amine, is a phenothiazine derivative with a molecular weight of 256.37 g/mol and the chemical formula C15H16N2S . Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
PTZ-256 can be synthesized through several methods. One common approach involves the condensation of aldehydes and ketones with amines, the reaction of nitriles with organometallic compounds, dehydrogenation of amines, and reduction of nitro compounds . Another method includes the direct oxidative coupling of amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
PTZ-256 undergoes various chemical reactions, including:
Oxidation: Phenothiazine derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
PTZ-256 has a wide range of applications in scientific research:
Mechanism of Action
PTZ-256 exerts its effects through various molecular targets and pathways. As a phenothiazine derivative, it interacts with neurotransmitter receptors, such as the gamma-aminobutyric acid (GABA) receptor, leading to its anticonvulsant properties . Additionally, it may inhibit certain enzymes and modulate ion channels, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of PTZ-256, known for its antipsychotic and antihistamine properties.
Pentylenetetrazole: A tetrazole derivative used as a convulsant agent in research.
Uniqueness of this compound
This compound stands out due to its specific structural modifications, which enhance its stability and reactivity compared to other phenothiazine derivatives . Its unique combination of chemical properties makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-phenothiazin-10-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPDZEFBOMRMTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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